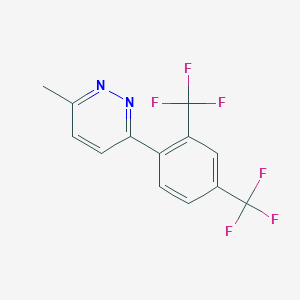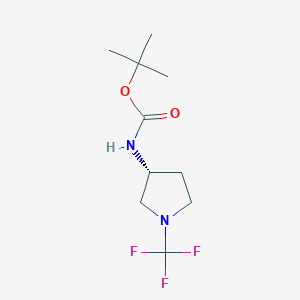
(R)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological targets.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group at the 4-position of the pyrrolidine ring and exhibit similar chemical properties.
Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents are used in medicinal chemistry and organic synthesis.
Uniqueness
®-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of the trifluoromethyl group and the tert-butyl carbamate group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C10H17F3N2O2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-7-4-5-15(6-7)10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)/t7-/m1/s1 |
Clé InChI |
HFLHLHSYWLHRRT-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




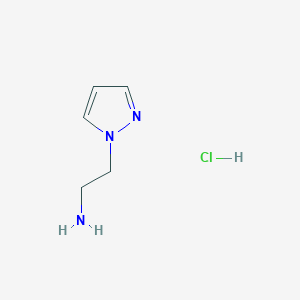
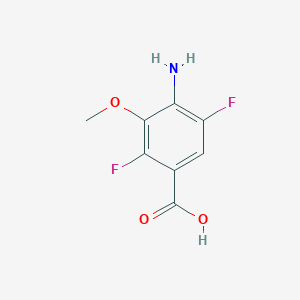
![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)



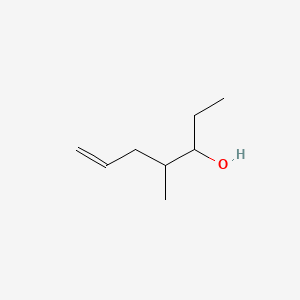
![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)

